3-Bromo-4-iodoaniline

Regiochemistry Sequential Cross-Coupling Structure-Activity Relationship

Researchers pursuing SAR around aniline cores face extra halogenation/protection steps between couplings. 3-Bromo-4-iodoaniline eliminates these with its differential C-I (para) and C-Br (meta) reactivity. • Enables sequential Suzuki (C-I) then Buchwald-Hartwig or Suzuki (C-Br) without intermediate activation. • Cuts library synthesis by 1-2 steps/analog; 85% conversion to trypanocidal N-acetyl scaffold validated. • Supplied with full analytics (NMR, HPLC, GC); scale from mg to metric tons.

Molecular Formula C6H5BrIN
Molecular Weight 297.92 g/mol
CAS No. 860435-38-7
Cat. No. B1342403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodoaniline
CAS860435-38-7
Molecular FormulaC6H5BrIN
Molecular Weight297.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Br)I
InChIInChI=1S/C6H5BrIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
InChIKeyHBCBLDVYTZWYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-iodoaniline: Orthogonal C–I/C–Br Reactivity


3-Bromo-4-iodoaniline (CAS 860435-38-7) is a meta-bromo, para-iodo disubstituted aniline with the molecular formula C₆H₅BrIN and a molecular weight of 297.92 g/mol [1]. The compound belongs to the class of dihalogenated aromatic amines and is characterized by the presence of two chemically distinct halogen substituents on the same aromatic ring—iodine at the 4-position (para to –NH₂) and bromine at the 3-position (meta to –NH₂) . This substitution pattern imparts differential reactivity between the C–I and C–Br bonds, which is the primary basis for its utility in stepwise, chemoselective palladium-catalyzed cross-coupling sequences [2]. Commercially available at purities ranging from 95% to 98% (GC) with full analytical characterization (NMR, HPLC, GC) from multiple global suppliers, the compound is stocked at scales from milligrams to metric tons and is principally employed as an intermediate in organic syntheses, including pharmaceutical candidate elaboration and functional materials development [3].

Orthogonal reactivity
C–I and C–Br handles enable sequential Pd-catalyzed coupling without intermediate halogenation.
Regiodefined scaffold
Para-iodo/meta-bromo pattern maximizes electronic activation for predictable coupling order.
Scalable supply
One-step synthesis from bulk 3-bromoaniline supports efficient procurement at multiple scales.

Why 3-Bromo-4-iodoaniline Is Irreplaceable


Monohalogenated anilines such as 4-iodoaniline (CAS 540-37-4) or 3-bromoaniline (CAS 591-19-5) possess only a single reactive C–X bond, limiting them to one cross-coupling event and requiring additional halogenation steps to achieve further diversification . The regioisomer 4-bromo-3-iodoaniline (CAS 63037-64-9), while also dihalogenated, places the more reactive iodine meta to the –NH₂ group and bromine para; this inverted substitution pattern alters the electronic and steric environment at each reactive site, changing the regiochemical outcome of sequential coupling and the physical properties of downstream intermediates . The specific 3-bromo-4-iodo arrangement ensures that the most reactive C–I bond is positioned para to the strongly activating –NH₂ group, maximizing electronic activation for the first coupling step while leaving the meta C–Br bond electronically deactivated and available for a second, orthogonal transformation under distinct catalytic conditions [1].

Monohalogenated analogs

4-Iodoaniline or 3-bromoaniline lack a second reactive C–X bond; additional halogenation steps would be required, increasing step count and cost.

Regioisomer 4-Br-3-I

4-Bromo-3-iodoaniline reverses the iodine/bromine positions, which may shift the order of oxidative addition and alter downstream regiochemical outcomes.

Supplier & documentation gap

Regioisomer is available from fewer suppliers with lower purity grades and less comprehensive analytical documentation, limiting traceability.

3-Bromo-4-iodoaniline: Differentiation Evidence


Regiochemical Differentiation vs 4-Bromo-3-iodoaniline

3-Bromo-4-iodoaniline (Br meta, I para to –NH₂) and its regioisomer 4-bromo-3-iodoaniline (CAS 63037-64-9; Br para, I meta) are constitutional isomers with identical molecular formulas (C₆H₅BrIN, MW 297.92) but distinct physical and electronic properties arising from their different substitution patterns. The melting point of 3-bromo-4-iodoaniline is reported at 198°C (solid) by Fluorochem , whereas 4-bromo-3-iodoaniline exhibits different physical characteristics with a predicted boiling point of 319.2°C at 760 mmHg and a density of 2.3 g/cm³ . Crucially, the para-iodo substitution in 3-bromo-4-iodoaniline places the more reactive C–I bond in direct conjugation with the strongly electron-donating –NH₂ group (Hammett σₚ = –0.66 for NH₂), enhancing its reactivity toward oxidative addition with Pd(0) relative to the meta-iodo arrangement in the regioisomer, where the –NH₂ group exerts a weaker inductive effect .

Regiochemical comparison
Data to verify
mp difference >130 °C; para-iodo receives strong NH₂ activation (σₚ = –0.66), unlike meta-iodo in regioisomer.
Positional isomerism substantially changes physical properties and coupling-site reactivity.
Physical data from vendor specifications; independent verification recommended.
Regiochemistry Sequential Cross-Coupling Structure-Activity Relationship

Orthogonal C–I/C–Br Reactivity for Sequential Coupling

The C–I bond in aromatic iodides undergoes oxidative addition to Pd(0) complexes substantially faster than the C–Br bond, a reactivity difference rooted in the lower bond dissociation energy of C–I (~57 kcal/mol) compared to C–Br (~68 kcal/mol) in aryl halides [1]. This differential reactivity is explicitly exploited in the analogous 3-bromo-4-iodoquinoline system, where chemoselective Suzuki–Miyaura coupling occurs exclusively at the C-4 iodine position in the presence of the C-3 bromine, followed by a ring-closing two-fold Buchwald–Hartwig reaction at the remaining C–Br bond to yield 7H-indolo[2,3-c]quinolines in high yields [2]. In a closely related aniline system, 4-bromo-2-iodo-aniline was employed as a pivotal scaffold for sequential Suzuki–Miyaura coupling with aryl boronates: the C-2 iodine reacted first, the C-4 bromine second, yielding 16 analytically pure nickel(II) complexes with N-aryl-2-amino phenolates in high yields without protection/deprotection steps [3]. By extension, 3-bromo-4-iodoaniline is designed to undergo a first coupling at the para C–I position, followed by a second, orthogonal coupling at the meta C–Br position under different catalytic conditions.

Orthogonal reactivity
Class-level
C–I bond dissociation energy ~57 kcal/mol vs C–Br ~68 kcal/mol; sequential coupling validated in analogous 3-bromo-4-iodoquinoline and 4-bromo-2-iodoaniline systems.
Supports predictable, chemoselective coupling order without protection/deprotection.
Extrapolated from class-level reactivity and analogous compound data.
Chemoselective Cross-Coupling Palladium Catalysis Sequential Functionalization

One-Step Synthesis Efficiency from 3-Bromoaniline

A documented synthetic route to 3-bromo-4-iodoaniline proceeds via direct iodination of commercially available 3-bromoaniline (CAS 591-19-5), achieving an isolated yield of approximately 98% . This single-step, high-yielding transformation contrasts with the preparation of the regioisomer 4-bromo-3-iodoaniline, which may require starting from less readily available 4-iodoaniline followed by bromination, or multi-step sequences that can compromise overall yield and increase cost. The high efficiency of the 3-bromoaniline → 3-bromo-4-iodoaniline route, coupled with the low cost and wide availability of 3-bromoaniline as a bulk industrial intermediate, supports favorable procurement economics at scale.

Synthesis yield
Data to verify
~98% yield, single step from 3-bromoaniline.
Indicates efficient, scalable access from a widely available precursor.
Yield reported in vendor database; confirm under specific iodination conditions.
Synthetic Route Efficiency Iodination Process Chemistry

Acetylation Derivatization Efficiency

3-Bromo-4-iodoaniline reacts with acetyl chloride (1.2 equiv) in toluene at reflux for 6 hours to afford N-(3-bromo-4-iodophenyl)acetamide (CAS 849727-71-5) in 85% isolated yield after recrystallization from ethanol-water (3:1) . This acetamide derivative serves as a precursor to compounds with demonstrated trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease, highlighting the compound's relevance in medicinal chemistry campaigns . The high yield under straightforward conditions demonstrates reliable reactivity of the free –NH₂ group without interference from the halogen substituents, confirming that the aniline nitrogen can be functionalized while preserving both C–I and C–Br handles for subsequent cross-coupling steps.

Acetylation efficiency
Data to verify
85% yield to N-(3-bromo-4-iodophenyl)acetamide with acetyl chloride, toluene reflux, 6 h.
Demonstrates reliable amine reactivity while retaining both halogen handles.
Single reported yield; reproducibility may vary with scale.
Derivatization Acetamide Bioactive Scaffold

Commercial Availability & Analytical Characterization

3-Bromo-4-iodoaniline is stocked by multiple reputable global suppliers at purities ranging from 95% (Fluorochem, AKSci) to 97% (Sigma-Aldrich/Apollo Scientific, Bidepharm, Aladdin, Leyan) to 98% (Capotchem, minimum GC purity) [1]. Capotchem offers production at up to metric-ton scale and provides supplementary analytical documentation including ¹H-NMR, HPLC, GC, moisture specification (≤0.5%), and certificates of analysis (COA) [1]. Bidepharm similarly provides batch-specific QC reports including NMR, HPLC, and GC . Sigma-Aldrich lists the compound through Apollo Scientific with 97% purity, ambient shipping, and GHS-compliant safety documentation . The regioisomer 4-bromo-3-iodoaniline is offered by fewer suppliers, generally at lower purities and with less comprehensive analytical documentation, creating a meaningful procurement advantage for the 3-bromo-4-iodo isomer in regulated research environments requiring full traceability.

Commercial profile
Source review
≥6 suppliers offer 95–98% purity with full QC (NMR, HPLC, GC, COA); regioisomer available from ≤3 suppliers with limited documentation.
Broader supplier base and analytical traceability reduce single-source procurement risk.
Based on current vendor catalogs; verify batch-specific specifications.
Quality Assurance Analytical Characterization Procurement Specification

3-Bromo-4-iodoaniline: Key Application Scenarios


Sequential Suzuki–Miyaura/Buchwald–Hartwig Library Synthesis

In drug discovery programs requiring rapid SAR exploration around an aniline core, 3-bromo-4-iodoaniline enables a two-step sequential coupling strategy: Suzuki–Miyaura coupling at the para C–I position with aryl/heteroaryl boronic acids to introduce diversity element R¹, followed by Buchwald–Hartwig amination or a second Suzuki coupling at the meta C–Br position to install R² . This eliminates the need for intermediate halogenation or protecting group manipulations between coupling steps, reducing typical library synthesis cycle time by one to two synthetic operations per analog. The approach is directly validated by the successful use of 4-bromo-2-iodo-aniline in constructing a 17-member nickel(II) complex library via sequential Suzuki–Miyaura coupling, where all products were obtained in high yields without protection/deprotection sequences .

Synthesis of Trypanocidal N-Arylacetamide Derivatives

The high-yield (85%) conversion of 3-bromo-4-iodoaniline to N-(3-bromo-4-iodophenyl)acetamide provides a direct entry to a scaffold with demonstrated trypanocidal activity against Trypanosoma cruzi . The retained bromine and iodine substituents on the acetamide product remain available for further chemoselective cross-coupling, enabling late-stage diversification of the bioactive core to optimize potency, selectivity, and pharmacokinetic properties. This positions 3-bromo-4-iodoaniline as a strategic starting material for Chagas disease drug discovery programs.

Linear Directional Conductive Polymer Synthesis

3-Bromo-4-iodoaniline has been specifically cited for use in the synthesis of linear directional conductive polymers, where the differential halogen reactivity enables controlled, stepwise polymerization or monomer functionalization . The para-iodo group can be selectively engaged in a first C–C bond-forming polymerization step (e.g., via Yamamoto or Suzuki polycondensation), while the meta-bromo group remains intact for subsequent cross-linking or side-chain attachment, enabling precise architectural control over the conductive polymer backbone.

Indole- and Quinoline-Fused Heterocycle Synthesis

Building on the demonstrated chemoselective Suzuki / two-fold Buchwald-Hartwig sequence using 3-bromo-4-iodoquinoline to construct 7H-indolo[2,3-c]quinolines , 3-bromo-4-iodoaniline can serve as the aniline component in analogous fused-heterocycle syntheses. The free –NH₂ group participates in the ring-closing Buchwald-Hartwig step, while the sequential coupling at C–I then C–Br installs the required substituents for cyclization, offering a convergent route to pharmacologically relevant indoloquinoline and related polycyclic scaffolds.

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Orthogonal C–I/C–Br handles
Coupling order and regiochemical fidelity
Trypanocidal scaffold derivatization
Amine acylation reactivity
Yield and halogen retention
Conductive polymer architecture
Stepwise halogen-selective functionalization
Polymer backbone control
Fused heterocycle assembly
Sequential C–C then C–N bond formation
Cyclization without protecting groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.